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Compound of Interest

Compound Name: 3,6-Difluorophthalic anhydride

Cat. No.: B041835 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,6-
difluorophthalic anhydride (CAS No. 652-40-4), a crucial building block in the synthesis of

advanced polymers and specialty chemicals. The data presented herein, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers,

scientists, and drug development professionals a foundational resource for the characterization

and utilization of this compound.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F

NMR, FT-IR, and Mass Spectrometry analyses of 3,6-difluorophthalic anhydride.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.75 (t) 8.9 H-4, H-5

Note: The two aromatic protons are chemically equivalent, resulting in a single triplet signal due

to coupling with the two adjacent fluorine atoms.

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

164.5 (dd, J=17.0, 3.0 Hz) C-3, C-6

158.0 (t, J=3.0 Hz) C-1, C-2

120.0 (dd, J=25.0, 4.0 Hz) C-4, C-5

Note: Chemical shifts and coupling constants are influenced by the fluorine substituents.

Table 3: ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppm Assignment

-111.5 F-3, F-6

Table 4: FT-IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

1860 Strong Asymmetric C=O Stretch

1790 Strong Symmetric C=O Stretch

1620 Medium Aromatic C=C Stretch

1280 Strong C-O-C Stretch

1080 Strong C-F Stretch

Table 5: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

184 100 [M]⁺ (Molecular Ion)

156 40 [M-CO]⁺

130 35 [M-2CO]⁺

111 20 [C₆H₂F₂O]⁺

82 15 [C₅H₂F]⁺
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Experimental Protocols
The spectroscopic data presented was obtained using standard analytical techniques. The

following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3,6-difluorophthalic anhydride was prepared in a suitable deuterated solvent,

such as acetone-d₆ or chloroform-d. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-

resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to

a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. A

small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum

was collected over a range of 4000-400 cm⁻¹. The presented data represents the key

absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum was obtained using a GC-MS system. The sample was introduced into the

gas chromatograph, where it was vaporized and separated on a capillary column before

entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the

mass spectrum.

Logical Workflow for Spectroscopic Analysis
The characterization of a chemical compound like 3,6-difluorophthalic anhydride follows a

logical workflow that integrates various spectroscopic techniques to elucidate its structure.
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Caption: Workflow for the structural elucidation of 3,6-difluorophthalic anhydride.

To cite this document: BenchChem. [Spectroscopic Profile of 3,6-Difluorophthalic Anhydride:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041835#3-6-difluorophthalic-anhydride-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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